molecular formula C4H7ClN2O B2692004 Oxazol-2-ylmethanamine hydrochloride CAS No. 1041053-44-4; 885331-17-9; 907544-38-1

Oxazol-2-ylmethanamine hydrochloride

Cat. No.: B2692004
CAS No.: 1041053-44-4; 885331-17-9; 907544-38-1
M. Wt: 134.56
InChI Key: YMJMSYXLHSSGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazol-2-ylmethanamine hydrochloride (CAS: 1041053-44-4) is a heterocyclic organic compound with the molecular formula C₄H₇ClN₂O and a molecular weight of 134.56 g/mol . It consists of an oxazole ring substituted at the 2-position with an aminomethyl group, which is protonated as a hydrochloride salt. This compound is a primary amine derivative, making it a versatile building block in pharmaceutical, agrochemical, and specialty chemical synthesis. Its amine functionality enables participation in nucleophilic reactions, such as amide bond formation or Schiff base generation, critical for constructing drug intermediates .

Key applications include:

  • Pharmaceuticals: Synthesis of antiviral agents, kinase inhibitors, and other bioactive molecules.
  • Agrochemicals: Development of herbicides and crop protection agents via functional group transformations.
  • Specialty Chemicals: Customized synthesis for industrial catalysts or ligands .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-oxazol-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJMSYXLHSSGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041053-44-4
Record name 1-(1,3-oxazol-2-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Stability Considerations
This compound 1041053-44-4 C₄H₇ClN₂O 134.56 2-position oxazole with aminomethyl group Drug intermediates, agrochemicals Sensitive to light/heat
Oxazol-5-ylmethanamine hydrochloride 141567-36-4 C₄H₇ClN₂O 134.56 5-position oxazole isomer Similar to 2-yl isomer; potential metabolic differences Likely similar stability
(2-Methyloxazol-5-yl)methanamine 1334298-29-1 C₅H₉N₂O 113.14 Methyl substituent at 2-position oxazole Enhanced lipophilicity for bioavailability Higher steric hindrance
Benzo[d]this compound N/A C₈H₇ClN₂O 182.61 Benzoxazole core (fused benzene-oxazole) Fluorescent probes, specialty chemicals Improved aromatic stability
[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride 1323536-42-0 C₈H₉ClN₂OS 216.69 Thiophene substituent on oxazole Medicinal chemistry (sulfur interactions) Potential redox sensitivity

Structural and Electronic Differences

  • Positional Isomerism: The 2-yl and 5-yl oxazole isomers (e.g., Oxazol-5-ylmethanamine hydrochloride) exhibit identical molecular formulas but differ in electronic environments.
  • Substituent Effects : Methyl groups (e.g., in (2-Methyloxazol-5-yl)methanamine) increase lipophilicity (logP ~1.2 estimated), improving membrane permeability but possibly reducing aqueous solubility .
  • Heterocyclic Modifications : Replacement of oxazole with benzoxazole (e.g., Benzo[d]this compound) introduces aromaticity, enhancing stability and π-π stacking interactions, which are advantageous in materials science .
  • Thiophene Incorporation : The thiophene-substituted analog introduces sulfur, altering electronic density and metabolic pathways. Thiophene’s electron-rich nature may enhance binding to metalloenzymes or confer redox activity .

Physicochemical and Stability Profiles

  • Methyl or aromatic substituents (e.g., benzoxazole) increase logP, reducing solubility but improving lipid bilayer penetration .
  • Stability : this compound degrades under light/heat, producing hazardous gases (e.g., HCl, COx) upon decomposition . Benzoxazole derivatives exhibit higher thermal stability due to extended conjugation .

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